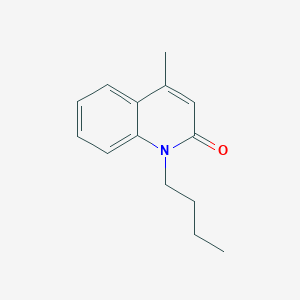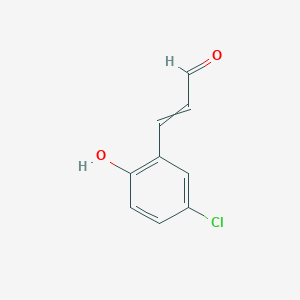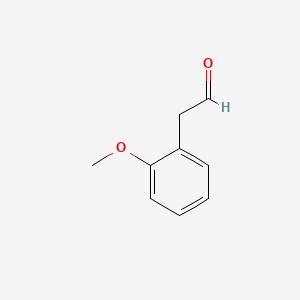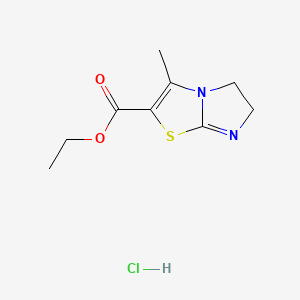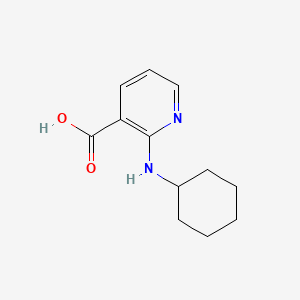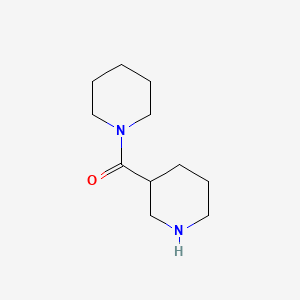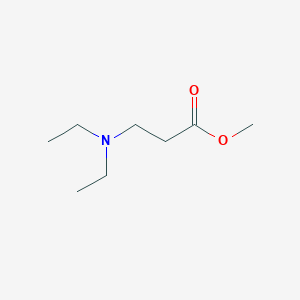
2-(1H-pyrrol-2-yl)éthanol
Vue d'ensemble
Description
“2-(1H-pyrrol-2-yl)ethanol” is a chemical compound with the CAS Number: 22186-60-3 and a molecular weight of 111.14 . It is also known by its IUPAC Name as 2-(1H-pyrrol-2-yl)ethanol . The compound is typically a yellow to brown liquid .
Molecular Structure Analysis
The InChI Code for “2-(1H-pyrrol-2-yl)ethanol” is 1S/C6H9NO/c8-5-3-6-2-1-4-7-6/h1-2,4,7-8H,3,5H2 . This indicates the presence of 6 carbon atoms, 9 hydrogen atoms, and 1 oxygen atom in the molecule .
Applications De Recherche Scientifique
Pharmaceutiques : Agents antimicrobiens
Le motif pyrrole est une caractéristique commune à de nombreux agents antimicrobiens. Le 2-(1H-pyrrol-2-yl)éthanol peut servir de précurseur dans la synthèse de divers composés antimicrobiens efficaces contre un large éventail de bactéries et de champignons. Son incorporation dans les molécules médicamenteuses peut améliorer la pénétration de la membrane cellulaire, ce qui améliore l'efficacité des médicaments .
Agriculture : Fongicides
Dans le secteur agricole, les dérivés du pyrrole sont utilisés pour créer des fongicides qui protègent les cultures des infections fongiques. La flexibilité structurale du this compound permet la synthèse de composés capables de perturber la croissance et la reproduction des champignons nuisibles, assurant ainsi la sécurité des cultures et la sécurité alimentaire .
Science des matériaux : Polymères conducteurs
Les composés à base de pyrrole sont essentiels au développement de polymères conducteurs. Le this compound peut être polymérisé ou copolymérisé pour former des matériaux polymères à conductivité électrique. Ces matériaux ont des applications dans l'électronique, par exemple dans les revêtements antistatiques et les cellules solaires organiques .
Synthèse chimique : Organocatalyse
Ce composé est utilisé dans les procédés organocatalytiques pour construire des cycles pyrroles, qui sont des structures essentielles dans divers produits naturels et produits pharmaceutiques. La synthèse organocatalytique des pyrroles est un domaine de recherche important en raison de ses implications en chimie verte et en efficacité synthétique .
Industrie des arômes et des parfums
Le this compound a des applications dans l'industrie des arômes et des parfums en raison de son profil olfactif caractéristique. Il peut être utilisé pour conférer un arôme unique à divers produits, améliorant ainsi leurs attributs sensoriels et leur attrait pour les consommateurs .
Safety and Hazards
The safety data sheet for “2-(1H-pyrrol-2-yl)ethanol” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity has also been noted, with the respiratory system being a potential target .
Orientations Futures
The future directions for “2-(1H-pyrrol-2-yl)ethanol” and its derivatives could involve further exploration of their synthesis, chemical properties, and potential applications. Given the wide range of biological activities exhibited by pyrrole compounds , there could be potential for the development of new drugs or therapeutic agents.
Mécanisme D'action
Target of Action
Related compounds such as dihydropyrrol-2-ones have been reported to exhibit a broad spectrum of biological activity as antitumor and anticancer agents, apoptosis signal-regulating kinase 1 (ask1) inhibitors, and inhibitors of human cytosolic carbonic anhydrase isozymes .
Mode of Action
It has been suggested that similar compounds may interact with their targets through the formation of complex structures .
Biochemical Pathways
Related compounds such as dihydropyrrol-2-ones have been reported to affect various biochemical pathways, including those involved in tumor growth and cancer progression .
Result of Action
Related compounds have been reported to exhibit a broad spectrum of biological activity, including antitumor and anticancer effects .
Propriétés
IUPAC Name |
2-(1H-pyrrol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-5-3-6-2-1-4-7-6/h1-2,4,7-8H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVPIPOORLGFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300086 | |
| Record name | Pyrrole-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22186-60-3 | |
| Record name | 2-(2-Hydroxyethyl)pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022186603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrole-2-ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrole-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Hydroxyethyl)pyrrole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58KH2Y7ELK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






